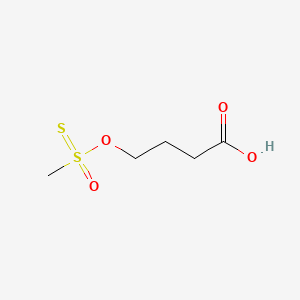

3-Carboxypropyl Methanethiosulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Carboxypropyl Methanethiosulfonate (CAS Number: 92953-15-6) is a chemical compound with the molecular formula C5H10O4S2 and a molecular weight of 198.26 . It is used in proteomics research .

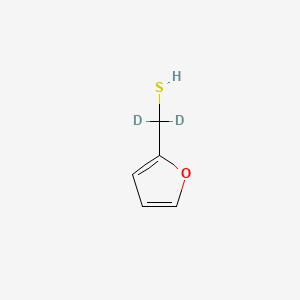

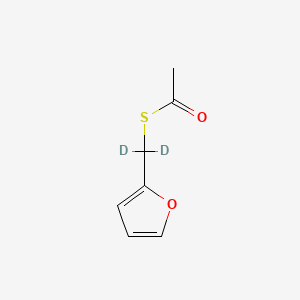

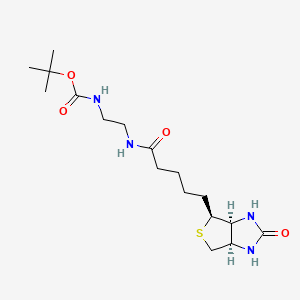

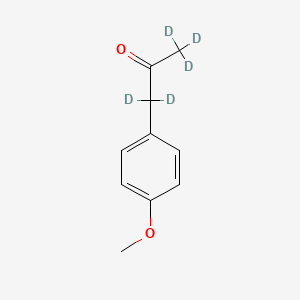

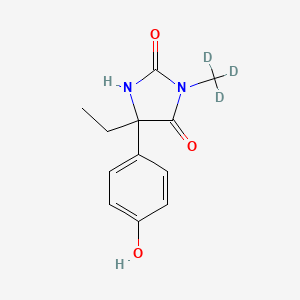

Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 10 hydrogen atoms, 4 oxygen atoms, and 2 sulfur atoms .科学的研究の応用

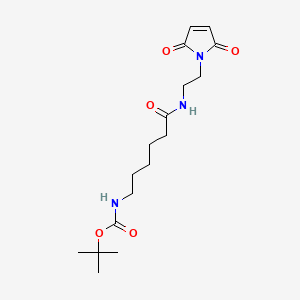

RNA Labeling and Purification

3-Carboxypropyl Methanethiosulfonate (MTS) reagents have shown efficiency in labeling and purifying RNA. MTS forms disulfide bonds with 4-thiouridine (s4U)-containing RNA more efficiently than other reagents, leading to higher yields and less biased enrichment. This has facilitated the study of global microRNA turnover in human cells, enhancing methods for tracking different RNA populations, such as in tissue-specific transcription and RNA turnover studies (Duffy et al., 2015).

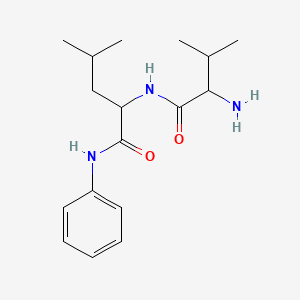

Ligand Binding and Anticancer Research

MTS derivatives have been used to explore new STAT3 direct inhibitors for anticancer applications. These derivatives bind selectively to the STAT3-SH2 domain and exhibit antiproliferative activity on cancer cell lines, suggesting that the MTS moiety is a valuable scaffold for developing new direct STAT3 inhibitors (Gabriele et al., 2014).

Studying Potassium Channel Structure

MTS reagents have been applied to study the structure of potassium channels. Charged, membrane-impermeant MTS variants modified currents at specific cysteine-substituted positions, revealing insights into the exposure and arrangement of channel regions (Pascual et al., 1995).

Enzyme Modification and Activity Studies

In enzymes, MTS reagents can introduce structural modifications via reaction with cysteine thiol groups. These modifications have resulted in significant changes in catalytic activity, aiding the understanding of enzyme function and the potential for enzyme engineering (Dickman & Jones, 2000).

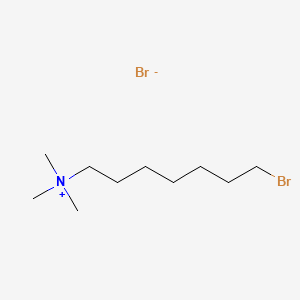

Alkylation of Protein Cysteines

MTS, particularly S-Methyl MTS (MMTS), is used for alkylating protein cysteines in biochemical studies. It helps in trapping natural thiol-disulfide states of proteins, inhibiting enzymatic activity, and studying S-nitrosylation. The reversible nature of MMTS modifications allows for a controlled examination of protein function and structure (Makarov et al., 2019).

Coenzyme A Analogue Interaction Studies

MTS derivatives have been used to study the interaction with coenzyme A (CoA) and choline acetyltransferase. These studies have provided insights into the enzyme’s mechanism and the significance of CoA’s thiol group in enzyme inhibition (Currier & Mautner, 1977).

特性

IUPAC Name |

4-methylsulfonothioyloxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S2/c1-11(8,10)9-4-2-3-5(6)7/h2-4H2,1H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZYXXRSLYKGQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=S)OCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。